1-Nitrohexane
Description
Overview of Nitroalkane Chemistry
Nitroalkanes are organic compounds containing one or more nitro functional groups (-NO2) attached to an alkyl backbone. The chemistry of nitroalkanes is rich and versatile, largely due to the strong electron-withdrawing nature of the nitro group. This property confers a significant acidity to the α-protons (the hydrogen atoms on the carbon adjacent to the nitro group), making them susceptible to deprotonation by a base to form a nitronate anion. This anion is a key reactive intermediate in many of the characteristic reactions of nitroalkanes.
The diverse reactivity of nitroalkanes makes them valuable intermediates in organic synthesis. nih.govfrontiersin.org They can be readily transformed into a variety of other functional groups, including amines, carbonyl compounds (aldehydes and ketones), and oximes. nih.gov Some of the most fundamental and widely utilized reactions in nitroalkane chemistry include:
The Henry Reaction (Nitroaldol Reaction): This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The resulting β-nitro alcohol can be further converted to other useful compounds.
The Michael Reaction: Nitronate anions can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-carbon bond.
The Nef Reaction: This reaction involves the conversion of a primary or secondary nitroalkane into an aldehyde or ketone, respectively. It typically proceeds by the hydrolysis of a nitronate salt with a strong acid. nih.gov
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, providing a straightforward route to primary amines. nih.gov
These reactions highlight the utility of nitroalkanes as versatile building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. frontiersin.org
Historical Context of 1-Nitrohexane Research
The study of nitroalkanes has a long history, with their synthetic potential being recognized for many decades. A landmark review by Dieter Seebach in 1979 described nitro compounds as "ideal intermediates in organic synthesis," which spurred further investigation into their chemistry. nih.gov By this time, foundational reactions like the Henry, Michael, and Nef reactions were already established as important tools for organic chemists. nih.gov
Specific research focusing on this compound has appeared in the scientific literature in various contexts. For instance, a 1979 study published in the Journal of Agricultural and Food Chemistry reported the identification of nitrohexane in corn that had been treated with nitrous acid. ebi.ac.uk This finding highlighted the potential for the formation of such compounds in environmental or agricultural settings. Also in 1979, a paper in The Journal of Organic Chemistry detailed a synthetic method that would have included this compound. chemsynthesis.com
Much of the research on this compound has been in the context of broader studies on the properties and reactions of homologous series of nitroalkanes. For example, research has been conducted on the electroreduction of this compound and the use of 1-nitroalkanes, including this compound, to establish a retention index scale for reversed-phase high-performance liquid chromatography (HPLC). ebi.ac.ukchemsrc.com This demonstrates the utility of this compound as a standard compound for analytical purposes.
Significance and Research Potential of this compound
The significance of this compound in academic research lies in its role as a representative long-chain primary nitroalkane, which allows for the systematic study of the influence of alkyl chain length on the chemical and physical properties of this class of compounds. Its versatile reactivity, characteristic of all nitroalkanes, makes it a valuable building block in organic synthesis. frontiersin.org
Current and potential research applications for this compound are diverse. It is used as a precursor in the synthesis of other molecules. For example, it is used in a method for preparing amines through the reduction of the nitro compound. chemicalbook.com Furthermore, research has explored the use of this compound in the preparation of silyl nitronates, which are themselves useful intermediates for reactions such as improved nitro-aldol reactions. chemsrc.com
The study of this compound also contributes to a deeper understanding of reaction mechanisms. For instance, its involvement in the oxidation by nitroalkane oxidase has been investigated through crystallographic studies of the enzyme-substrate complex, providing insights into the enzymatic process at a molecular level. ebi.ac.uk
As the field of organic synthesis continues to evolve, the potential for this compound and other nitroalkanes to be used in the development of novel synthetic methodologies remains high. Their ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions makes them attractive starting materials for the synthesis of pharmaceutically relevant substances. nih.govfrontiersin.org Future research may focus on the development of new catalytic systems for the transformation of this compound, as well as its application in the synthesis of complex target molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H13NO2 scbt.com |
| Molecular Weight | 131.17 g/mol scbt.com |
| Appearance | Clear colorless liquid nih.gov |
| Boiling Point | 180 to 181 °C (356 to 358 °F) at 760 mmHg nih.gov |
| Density | 0.939 g/mL at 25 °C noaa.gov |
| Solubility in Water | Insoluble nih.govnoaa.gov |
| Refractive Index | 1.423 at 20 °C chemicalbook.com |
| CAS Number | 646-14-0 scbt.com |
Structure
3D Structure
Properties
IUPAC Name |
1-nitrohexane | |
|---|---|---|
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InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 | |
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InChI Key |
FEYJIFXFOHFGCC-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCC[N+](=O)[O-] | |
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Molecular Formula |
C6H13NO2 | |
| Record name | 1-NITROHEXANE | |
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DSSTOX Substance ID |
DTXSID3025758 | |
| Record name | 1-Nitrohexane | |
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Molecular Weight |
131.17 g/mol | |
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Physical Description |
1-nitrohexane is a clear colorless liquid. Insoluble in water. (NTP, 1992) | |
| Record name | 1-NITROHEXANE | |
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Boiling Point |
356 to 358 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1-NITROHEXANE | |
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Solubility |
Insoluble (NTP, 1992) | |
| Record name | 1-NITROHEXANE | |
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Density |
0.939 (NTP, 1992) - Less dense than water; will float | |
| Record name | 1-NITROHEXANE | |
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CAS No. |
646-14-0, 25495-95-8 | |
| Record name | 1-NITROHEXANE | |
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| Record name | 1-Nitrohexane | |
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| Record name | 1-Nitrohexane | |
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| Record name | Nitrohexane | |
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| Record name | 1-Nitrohexane | |
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| Record name | 1-NITROHEXANE | |
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Synthesis and Derivatization Methodologies of 1 Nitrohexane
Primary Synthesis Routes of 1-Nitrohexane
The synthesis of this compound can be achieved through several chemical pathways, ranging from traditional chemical reactions to modern electrochemical methods. These routes provide access to this versatile building block from various starting materials.
Electrochemical Reduction Methods
Electrochemical methods offer a pathway for the synthesis of valuable aromatic nitrogen compounds through the reduction of nitroarenes. rsc.org This approach utilizes inert electrodes, such as graphite felt, and a reductant like ammonia. rsc.org By controlling the cell voltage and the solvent, this process can be tailored to produce various compounds with high chemoselectivity, demonstrating potential synthetic utility that can be scaled up significantly without a decrease in yield. rsc.org While directly detailed for nitroarenes, the principles of electrochemical reduction are applicable to the synthesis of nitroalkanes, representing a modern approach to their formation.
Alternative Synthetic Pathways
Beyond electrochemical techniques, several other methods are employed for the synthesis of this compound and other primary nitroalkanes. One common approach involves the reaction of primary alkyl bromides or iodides with a nitrating agent like silver nitrite (B80452) or sodium nitrite. researchgate.net The use of sodium nitrite in a solvent such as PEG400 provides a chemoselective and environmentally friendly route to primary nitroalkanes in good yields. researchgate.net
Another significant pathway is the reduction of conjugated nitroalkenes. wiley-vch.de These precursors are readily prepared via nitroaldol (Henry) condensation. wiley-vch.de Their subsequent reduction can yield nitroalkanes, although the reaction must be controlled to prevent side reactions like dimerization from Michael addition. wiley-vch.de A modified procedure using sodium borohydride in the presence of silica gel and a chloroform-isopropanol solvent system has been shown to effectively produce nitroalkanes from nitrostyrenes in near-quantitative yields. researchgate.netwiley-vch.de
Furthermore, the oxidation of primary amines using reagents like peracetic acid or tert-butyl hydroperoxide with a Zr(Ot-Bu)4 catalyst can produce the corresponding nitro compounds in high yields. researchgate.net The oxidation of alkyl azides using HOF·CH3CN also provides a high-yield route to primary nitroalkanes. wiley-vch.de
Advanced Derivatization Reactions
This compound serves as a versatile intermediate for the synthesis of various functionalized molecules through advanced derivatization reactions. These transformations leverage the reactivity of the nitro group to form new carbon-carbon and carbon-nitrogen bonds.
Preparation of Silyl Nitronates
Primary nitro compounds such as this compound can be converted into their corresponding silyl nitronates. These intermediates are valuable in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to form heterocycles like isoxazolidines. scispace.com The preparation can be achieved by treating the nitroalkane with chlorotrimethylsilane and triethylamine. scispace.com For higher homologues or sterically hindered primary nitro compounds where this method gives lower yields, more effective silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) or lithium diisopropylamide-chlorotrimethylsilane can be used to obtain the silyl nitronates in nearly quantitative yields. scispace.com These silyl nitronates are key intermediates in reactions such as the nitro-Mannich reaction, which can be catalyzed by Lewis acids like B(C6F5)3 to produce silyl-protected α-nitro hydroxylamines. nih.gov
Reactions with Sodium Polysulfides and Sodium Hydroxide (B78521)
The reaction of this compound with sodium hydroxide (NaOH) alone yields a specific set of products. oup.com However, when this compound is treated with a combination of sodium polysulfide (Na2S4) and sodium hydroxide, the reaction gives the same products as the reaction with NaOH alone. oup.com This outcome suggests that the Michael addition mechanism, which is observed in the reaction of β-nitrostyrene with sodium polysulfides, is not conceivable for this compound. oup.com The reaction with NaOH typically involves the formation of a nitronate salt. cdnsciencepub.com
| Reagent(s) | Key Observation |
| NaOH | Standard reaction products are formed. oup.com |
| Na2S4–NaOH | The same products are obtained as with NaOH alone, indicating no Michael addition. oup.com |
Reductive Amination for Nitrogen-Containing Moieties
Reductive amination is a powerful method for converting nitro compounds into amines. wikipedia.org This process typically involves the conversion of a carbonyl group and an amine to an amine via an intermediate imine. wikipedia.org In the context of this compound, it can be used as the amine precursor in a one-pot reaction with an aldehyde. A specific example is the reaction between this compound and p-anisaldehyde, which, in the presence of a molybdenum sulfide (B99878) cluster catalyst and hydrogen gas, leads to the formation of the corresponding secondary amine in a 61% yield. researchgate.net This tandem process, where the nitro group is reduced to an amine which then reacts with the aldehyde, is an efficient method for creating nitrogen-containing molecules. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
| This compound | p-Anisaldehyde | Mo3S4-based cluster | Secondary Amine | 61% researchgate.net |
Three-Component Synthesis Utilizing Nitroalkanes
Three-component reactions (TCRs) are efficient synthetic strategies that combine three different starting materials in a single step to form a complex product, adhering to the principles of atom economy. Nitroalkanes, including this compound, can serve as valuable building blocks in such reactions.
One example of this approach is the imidazole-catalyzed reaction of β-nitrostyrene, an arylmethylidenemalononitrile, and malononitrile to produce polysubstituted cyclohexene derivatives. A further iteration of this process starts from an aromatic aldehyde, nitromethane (B149229), and malononitrile to achieve similar products. While these specific examples utilize nitromethane or its derivatives, the underlying principle allows for the incorporation of higher nitroalkanes like this compound to generate structural diversity in the final products. The nitro group's versatility allows it to be a precursor for other functional groups, such as amines or carbonyls, in subsequent synthetic steps.
Catalytic Approaches in this compound Synthesis and Transformation
Flavin-Promoted Processes
Flavins and their derivatives can act as catalysts in processes involving nitroalkanes, mimicking the function of biological enzymes like nitroalkane oxidase. An artificial catalytic system using riboflavin or ethylene-bridged flavinium salts can facilitate the transformation of primary nitroalkanes into aldehydes. In this process, the flavin catalyst is reduced during the oxidation of the nitroalkane and is subsequently re-oxidized by molecular oxygen, completing the catalytic cycle.
This flavin-promoted oxidation is the first step in the tandem Nef-Henry reaction sequence, where the in situ generation of an aldehyde from a nitroalkane like this compound enables its subsequent reaction with another nitroalkane molecule. Mechanistic studies suggest that the process involves the addition of the nitroalkanide to the flavin, forming a flavin-5-iminium species, which represents a flavin-based umpolung of the nitroalkane's typical nucleophilic character into an electrophilic one.
Enzyme-Catalyzed Reactions (e.g., Nitroalkane Oxidase)
The flavoenzyme Nitroalkane Oxidase (NAO), particularly from the fungus Fusarium oxysporum, catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, with the concurrent release of nitrite and the formation of hydrogen peroxide. The enzyme shows a preference for linear primary nitroalkanes, with activity increasing as the alkyl chain lengthens. Substrates with four or more carbons, such as 1-nitrobutane and this compound, exhibit high catalytic efficiency (kcat/Km values).
Structural studies of NAO have provided insights into its substrate specificity. The active site features a hydrophobic tunnel that accommodates the alkyl chains of longer substrates like this compound and 1-nitrooctane. This binding mode properly positions the nitro group for catalysis, explaining the enzyme's preference for these substrates over smaller ones like nitroethane.
Mechanistic Studies of Enzymatic Oxidation
The catalytic mechanism of Nitroalkane Oxidase has been elucidated through a combination of structural, kinetic, and mechanistic studies. The reaction is initiated by the abstraction of the α-proton from the neutral nitroalkane substrate by an active site base, Asp402. This generates a nitroalkane anion, or nitronate.
The nitronate then performs a nucleophilic attack on the N5 position of the oxidized flavin adenine (B156593) dinucleotide (FAD) cofactor. This is followed by the elimination of nitrite, which results in the formation of a key electrophilic imine intermediate. The existence of this intermediate has been substantiated by trapping experiments. When the enzyme turns over a substrate like this compound in the presence of cyanide, the cyanide ion traps the electrophilic species, forming a stable cyanohexyl-flavin adduct and inactivating the enzyme. The final step in the catalytic cycle involves the attack of a hydroxide ion on the imine intermediate, which collapses to yield the aldehyde product and the reduced flavin cofactor.
Kinetic Isotope Effects in Enzyme Catalysis
While specific KIE values for this compound are not as commonly cited, the mechanistic framework established with nitroethane is considered to apply to other linear nitroalkane substrates. The slow deprotonation of nitroalkanes, known as the "nitroalkane anomaly," is a key barrier that the enzyme helps to overcome. The enzyme environment stabilizes the transition state for proton abstraction, facilitating a reaction that is otherwise slow in aqueous solution.
Table 2: pH and Kinetic Isotope Effects for Nitroalkane Oxidase with Nitroethane
| Parameter | Value | Conditions |
|---|---|---|
| (D)(V/K)ne | 7.5 | pH-independent |
| (D)Vmax | 1.4 | at pH 8.2 |
| (D)Vmax | 7.4 | below pH 5 |
| pKa (V/K profile) | ~7.0 (must be unprotonated) | - |
| pKa (V/K profile) | 9.5 (must be protonated) | - |
Data from studies on nitroethane, which informs the general mechanism for substrates like this compound.
Reaction Mechanisms and Chemical Reactivity of 1 Nitrohexane
Reactivity of the Nitro Group
The nitro group itself can undergo various transformations, including reduction and participation in certain nucleophilic processes.
Reductions
The nitro group in nitroalkanes can be reduced under various conditions to yield different products, depending on the reducing agent and reaction conditions. Complete reduction typically leads to the formation of primary amines. hansrajcollege.ac.inarkat-usa.orgnowgonggirlscollege.co.inyoutube.com
| Reducing Agent | Conditions | Primary Product |
| Aluminium amalgam | Acidic or Neutral Medium | Amine (for tertiary nitro) nowgonggirlscollege.co.in |
| Iron/Acetic Acid | Acidic Medium | Amine (for tertiary nitro) nowgonggirlscollege.co.in |
| Catalytic Hydrogenation | Acidic Solution (e.g., Raney Nickel) | Primary Amine (high yield) lkouniv.ac.innowgonggirlscollege.co.in |
| Catalytic Hydrogenation | Neutral Solution | Hydroxylamine derivative hansrajcollege.ac.in |
| Stannous Chloride | Acidic Medium | Aldoximes (from primary nitro), Ketoximes (from secondary nitro) nowgonggirlscollege.co.in |
| Chromous Chloride | Acidic Medium | Aldoximes (from primary nitro), Ketoximes (from secondary nitro) nowgonggirlscollege.co.in |
| Zinc Dust | Neutral Solution | Hydroxylamine derivative nowgonggirlscollege.co.in |
| Lithium Aluminium Hydride | Primary Amine nowgonggirlscollege.co.in |
Primary nitro compounds like 1-nitrohexane can be reduced to aldoximes using metal salts such as stannous chloride and chromous chloride, or by hydrogenation in the presence of a catalyst. nowgonggirlscollege.co.in Catalytic reduction in acidic solution, for example, with Raney nickel, can produce primary amines in high yields (90-100%). nowgonggirlscollege.co.in
Formation of Nitroalkane Anions (Nitronates)
Primary and secondary nitroalkanes, including this compound, exhibit acidic character due to the electron-withdrawing effect of the nitro group, which increases the acidity of the α-hydrogens. hansrajcollege.ac.inwikipedia.orglkouniv.ac.innowgonggirlscollege.co.in Treatment with a base leads to the deprotonation of an α-hydrogen, forming a resonance-stabilized carbanion known as a nitronate anion (or aci-nitro form). wikipedia.orglkouniv.ac.inarkat-usa.orgnowgonggirlscollege.co.inmdpi.comchemistry-reaction.com
The equilibrium between the nitroalkane and its nitronic acid tautomer (aci-nitro form) is central to the chemistry of nitroalkanes with α-hydrogens. researchgate.net The nitronate anion can be readily generated using moderate strength bases. researchgate.net This anion is a versatile intermediate, acting as a carbon nucleophile in various reactions, including reactions with haloalkanes, aldehydes (Henry reaction), and Michael acceptors, leading to the formation of new carbon-carbon bonds. wikipedia.orgarkat-usa.orgchemistryviews.orgmdpi.comresearchgate.net The pKa values for simple nitroalkanes are around 10, indicating their acidity is comparable to carboxylic acids or phenols. wikipedia.orgnowgonggirlscollege.co.inchemistry-reaction.com
Radical Reactions Involving this compound
Radical processes can also be involved in the reactions of nitroalkanes.
Free-Radical Addition Mechanisms
Free-radical processes can play a role in the reactivity of nitroalkanes, particularly in reactions like the nitration of alkanes, which is often carried out at high temperatures and involves a free-radical mechanism initiated by C-H bond homolysis. hansrajcollege.ac.inwiley-vch.de While the search results didn't provide specific detailed free-radical addition mechanisms directly involving this compound as a reactant in addition to other species, the broader context of nitroalkane chemistry suggests their potential involvement in radical chain reactions. For instance, the decomposition of nitroalkanes can involve free radicals. rsc.org
Palladium-catalyzed addition of nitroalkanes to alkenes has been reported, and the proposed mechanism involves the attack of the nitronate anion on an activated alkene, leading to the formation of an alkyl palladacycle, which is a process that could potentially involve radical intermediates or pathways alongside ionic ones, although the primary step described is nucleophilic addition of the nitronate. chemistryviews.org
Decomposition and Fragmentation Pathways
Nitroalkanes can undergo decomposition and fragmentation under various conditions, particularly upon heating. Primary and secondary nitroalkanes can decompose on heating to form alkenes. nowgonggirlscollege.co.in
Computational studies on the decomposition pathways of smaller nitroalkanes like nitroethane and 2-nitropropane (B154153) suggest that the concerted molecular elimination (CME) of HONO is a favorable decomposition channel, albeit with relatively high energy barriers. rsc.orgresearchgate.netrsc.org Other mechanistic routes, including C-N bond fission and nitro-nitrite isomerization, can also be involved. rsc.orgrsc.orgxjtu.edu.cn
Base-catalyzed decomposition of primary and secondary nitroalkanes can involve a bimolecular reaction between the aci-nitroalkane and the nitronate ion, yielding carbonyl compounds, their corresponding oximes, and nitrite (B80452) ion. tandfonline.com
Organic nitro compounds are also known for their explosive decomposition, which is a redox process where the nitro group acts as the oxidant and the hydrocarbon part as the fuel, releasing stable gaseous products like nitrogen, carbon dioxide, and water. wikipedia.orgnoaa.gov While this compound is a milder oxidizing agent compared to polynitro compounds, nitroalkanes can react violently with reducing agents at higher temperatures and pressures and can form explosive salts with inorganic bases. noaa.govnoaa.govchemicalbook.com
Hydroxyl Radical Reaction Mechanisms
Hydroxyl radicals (•OH) are highly reactive species that play a significant role in the atmospheric and aqueous degradation of organic compounds. Reactions between hydroxyl radicals and nitroalkanes like this compound primarily proceed via hydrogen atom abstraction. This process leads to the formation of a carbon-centered radical on the nitrohexane molecule nsf.govmdpi.comharvard.edu.
The hydrogen abstraction can occur from various positions along the hexane (B92381) chain. The resulting carbon-centered radical can then undergo further reactions, such as reacting with molecular oxygen (O₂) to form a peroxyl radical nsf.gov.
Previous research on the reaction mechanisms of hydroxyl radicals with alkanes supports the formation of peroxyl radicals through hydrogen abstraction followed by the reaction of the carbon-centered radical with dissolved oxygen nsf.gov. These peroxyl radicals can subsequently undergo various reactions, including dimerization to form a tetroxide nsf.gov.
The atmospheric OH rate constant for this compound has been reported. parchem.com
Formation of Nitromethane (B149229) from this compound Fragmentation
Fragmentation of larger nitroalkanes can lead to the formation of smaller nitroalkanes, including nitromethane. Studies investigating the treatment of this compound with UV/AOP (likely involving hydroxyl radicals) have demonstrated the rapid formation of nitromethane nsf.gov. This suggests that fragmentation of larger nitroalkanes is a possible pathway for the release of nitromethane in such processes nsf.gov.
A proposed mechanism for the formation of nitromethane from this compound fragmentation involves initial hydrogen abstraction by a hydroxyl radical, followed by the formation of a peroxyl radical nsf.gov. Dimerization of the peroxyl radical can lead to a tetroxide intermediate nsf.gov. Decomposition of this tetroxide, potentially followed by hydrolysis of a ketone product, can release the nitromethyl anion, which is then rapidly protonated to form nitromethane nsf.gov.
However, the observed yields of nitromethane relative to this compound depletion in these experiments were reported to be low (<1%) nsf.gov. This low yield could be attributed to the low selectivity of the hydroxyl radical for abstracting hydrogen atoms from the specific carbon position (the 2-carbon) that would preferentially lead to the fragmentation pathway yielding nitromethane nsf.gov. Shorter nitroalkanes have shown higher nitromethane yields, with the exception of nitroethane, where the low stability of the primary alkyl radical formed upon abstraction from the 2-carbon may explain the lower yield nsf.gov.
Ozonolysis and Oxidation Products
Ozonolysis, the reaction of a compound with ozone (O₃), typically involves the cleavage of carbon-carbon double or triple bonds in unsaturated compounds, yielding carbonyl products masterorganicchemistry.com. While this compound is a saturated alkane, and thus does not undergo classical ozonolysis of a carbon-carbon multiple bond, it can still react with oxidizing agents like ozone or undergo other oxidation processes.
Studies involving the oxidative processing by ozone of particulate amines have also investigated gas-phase this compound to understand the fragmentation of aliphatic nitrocompounds by ionization, although this work focused on the analytical technique rather than detailing ozonolysis products of this compound itself researchgate.netcopernicus.orgpsu.eduresearchgate.net.
In other oxidation reactions, the reaction of this compound with sodium hydroxide (B78521) (NaOH) and sodium sulfide (B99878) in NaOH (Na₂S-NaOH) has been studied. Products detected from the reaction of this compound with NaOH included hexanal (B45976), hexanal oxime, and hexanoic acid oup.com. The reaction with Na₂S-NaOH yielded the same products but with higher yields and reaction rates oup.com. These products indicate oxidation of the carbon chain.
Enzymatic oxidation of neutral nitroalkanes, including this compound, by nitroalkane oxidase catalyzes the formation of nitrite and the corresponding aldehydes or ketones ebi.ac.uknih.govrcsb.orgnih.gov. This enzymatic reaction involves the abstraction of the α-proton from the neutral nitroalkane nih.gov.
While direct ozonolysis of the C-C single bonds in this compound in the same manner as alkenes is not expected, this compound can undergo oxidation reactions leading to various products depending on the specific oxidant and reaction conditions.
Computational and Theoretical Studies of 1 Nitrohexane
Quantum Chemical Calculations
Quantum chemical calculations are widely applied to study the electronic structure, geometries, and reaction pathways of organic molecules, including nitroalkanes. Methods such as Density Functional Theory (DFT) and higher-level ab initio approaches (like coupled cluster and multireference methods) are employed to investigate various properties. These calculations can provide insights into the charge distribution, bond energies, vibrational frequencies, and transition states involved in chemical reactions.
Studies on nitro compounds have utilized quantum chemical methods to estimate thermodynamic parameters such as Gibbs free energy values, which can correlate with experimental observations of reactivity. researchgate.netresearchgate.net For instance, DFT calculations have been used to investigate reaction mechanisms involving nitroalkanides. researchgate.net While specific detailed quantum chemical calculations solely focused on the isolated 1-nitrohexane molecule's fundamental properties (like conformational analysis or electronic transitions) were not extensively detailed in the search results, the application of these methods to related nitroalkanes and reactions involving nitro groups is well-established. researchgate.netrsc.orgfigshare.com For example, quantum chemical calculations, including multireference methods and coupled-cluster approaches, have been applied to study the photochemistry and excited states of simpler nitrones, providing detailed pictures of molecular motions and reaction coordinates. figshare.com Such studies illustrate the types of theoretical investigations that can be performed on nitro compounds to understand their behavior. Computational studies have also been used to elucidate reaction barriers in processes involving nitroalkanes. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful tools for exploring the time-dependent behavior of molecular systems. These simulations track the motion of atoms and molecules over time according to classical or quantum mechanical principles, providing information about dynamics, thermodynamics, and structural properties. Classical MD simulations often utilize force fields to describe interatomic interactions, while ab initio molecular dynamics (AIMD) directly use quantum mechanical calculations to compute forces.
Molecular dynamics simulations have been applied in the study of systems containing nitro compounds. For example, AIMD simulations have been used to investigate the implicit solvation of molecules, including 1-nitropentane (B1594721) and this compound. scispace.com This indicates that MD simulations are a relevant technique for studying the behavior of this compound in different environments, such as in solution. MD simulations, including those using reactive force fields like ReaxFF and methods like SCC-DFTB, are also employed to study the thermal decomposition and reaction mechanisms of energetic materials, many of which are nitro compounds. acs.org While these studies may focus on more complex nitro compounds, the methodologies are applicable to understanding the dynamic behavior of this compound under various conditions. Classical MD simulations are also widely used in studying the dynamics of molecular systems. lumi-supercomputer.eumdpi.com
Energetic and Thermodynamic Properties
The energetic and thermodynamic properties of a compound are fundamental to understanding its stability and reactivity. Computational methods are frequently used to calculate these properties, complementing experimental measurements.
Enthalpy of Formation (Gas Phase and Liquid Phase)
The standard enthalpy of formation (ΔfH°) is a key thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states under standard conditions. Theoretical calculations have provided estimated values for the enthalpy of formation of this compound in both the gas and liquid phases.
According to computational studies, the estimated enthalpy of formation for this compound at 298.15 K is -185.351 kJ mol⁻¹ (-44.3 ± 0.7 kcal mol⁻¹) for the ideal gas phase and -241.835 kJ mol⁻¹ (-57.8 ± 0.7 kcal mol⁻¹) for the liquid phase. researchgate.netaip.orgresearchgate.net These values, derived from calculations using fundamental molecular data, are important for various thermochemical applications, including the estimation of reaction enthalpies and the analysis of combustion or detonation properties of related energetic materials. nist.gov
The calculated enthalpy of formation values are summarized in the table below:
| Property | Phase | Value (kJ/mol) | Value (kcal/mol) | Temperature (K) |
| Standard Enthalpy of Formation | Ideal Gas | -185.351 | -44.3 ± 0.7 | 298.15 |
| Standard Enthalpy of Formation | Liquid | -241.835 | -57.8 ± 0.7 | 298.15 |
Analysis of Nuclear Quantum Effects
Nuclear quantum effects (NQEs), such as zero-point energy and tunneling, can significantly influence the behavior of molecules, particularly those involving light atoms like hydrogen. Computational methods are essential for analyzing the contribution of NQEs to molecular properties and reaction rates.
Studies involving nitroalkanes have considered nuclear quantum effects, particularly in the context of reactions like proton transfer catalyzed by enzymes such as nitroalkane oxidase. pnas.org this compound has been used as a substrate in experimental studies whose results are compared with computational analyses of NQEs in enzymatic reactions. pnas.org These studies highlight that computational approaches can provide insights into the extent of NQEs, including tunneling contributions, which can be crucial for accurately describing reaction mechanisms and kinetics. pnas.org While the direct analysis of NQEs specifically for the isolated this compound molecule was not detailed, the relevance of NQEs in reactions involving nitroalkanes underscores the importance of considering these effects in theoretical studies of this compound reactivity. Computational methods, including ab initio molecular dynamics with path integral methods, are used to account for NQEs in molecular systems, demonstrating their feasibility and importance in obtaining accurate theoretical predictions. temple.edu
Analytical Methodologies for 1 Nitrohexane
Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for identifying functional groups and providing structural insights into molecules like 1-nitrohexane.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a widely used technique for identifying organic compounds based on their characteristic functional group vibrations. For aliphatic nitro compounds such as this compound, the nitro group (NO₂) exhibits two strong absorption bands in the infrared spectrum. amazonaws.comblogspot.comorgchemboulder.com The asymmetric stretching vibration typically appears in the range of 1600 to 1530 cm⁻¹, while the symmetric stretching band is observed between 1390 and 1300 cm⁻¹. amazonaws.comblogspot.comorgchemboulder.com In the case of this compound specifically, absorption bands are expected around 1550 cm⁻¹ and 1380 cm⁻¹. amazonaws.com The lower-frequency band is usually less intense than the higher-frequency band in aliphatic nitro compounds. amazonaws.com
An example of an infrared spectrum of this compound shows these characteristic bands. pw.edu.pledu.krd Comparing the infrared spectra of two substances is a method to establish their identity; if the spectra coincide peak for peak, the substances are likely identical. amazonaws.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. libretexts.org Electron ionization (EI) is a common method used in mass spectrometry for organic molecules. nist.govlibretexts.org The NIST WebBook provides a mass spectrum for this compound obtained by electron ionization. nist.gov This spectrum shows the relative abundance of ions at different m/z values, which can be used to identify the compound and understand its fragmentation under these ionization conditions. nist.govlibretexts.org Other mass spectrometry techniques, including those coupled with chromatography, have also been applied to the analysis of this compound. oup.comchemrxiv.orghmdb.ca
MALDI-TOF Mass Spectrometry for Adduct Analysis
Matrix-assisted laser desorption/ionization–time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique often used for analyzing larger molecules and studying adduct formation. ucdavis.eduacdlabs.comresearchgate.net While not a primary method for routine this compound analysis, MALDI-TOF MS has been utilized in specific research contexts involving this compound, particularly in the analysis of adducts formed with biomolecules like enzymes. For instance, in studies investigating the reaction of nitroalkane oxidase with this compound in the presence of cyanide, negative ion MALDI-TOF mass spectrometry was used to analyze the stable adduct formed. acs.org The mass spectrum exhibited a peak corresponding to the modified flavin adenine (B156593) dinucleotide (FAD) cofactor, showing a mass increase consistent with the addition of a fragment derived from this compound and cyanide. acs.org This demonstrates the utility of MALDI-TOF MS in identifying and characterizing adducts involving this compound in complex biological systems. acs.orgnih.gov
Photoelectron Resonance Capture Ionization Aerosol Mass Spectrometry (PERCI AMS)
Photoelectron Resonance Capture Ionization Aerosol Mass Spectrometry (PERCI AMS) is a technique that employs low-energy photoelectrons for ionization, aiming to minimize fragmentation and simplify mass spectral interpretation, particularly for organic aerosols. copernicus.orgcopernicus.orgresearchgate.netresearchgate.netpsu.educore.ac.ukuvm.edu PERCI AMS has been used to study the gas-phase ionization of nitroalkanes, including this compound. copernicus.orgcopernicus.orgresearchgate.netresearchgate.netpsu.edu A PERCI mass spectrum of this compound introduced as a gas has been reported. copernicus.orgcopernicus.orgresearchgate.net This technique has been applied in studies investigating the oxidative processing of particulate amines, where nitroalkanes like this compound can be formed as products. copernicus.orgresearchgate.netresearchgate.net The PERCI AMS can detect ions related to nitro compounds, such as NO₂⁻ and NO₃⁻, which can be indicative of the presence and reactions of nitroalkanes. copernicus.orgresearchgate.netresearchgate.net
Chromatographic Methods
Chromatographic methods are essential for separating this compound from mixtures and for its quantitative analysis.
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile organic compounds like this compound. oup.comchemrxiv.orgchempap.orgebi.ac.uk In GC, a sample is vaporized and carried by an inert gas through a column containing a stationary phase. Compounds in the mixture separate based on their interactions with the stationary phase. chempap.org this compound has been analyzed by GC using various stationary phases, including polyethylene (B3416737) glycol (PEG 20M) and Silicone OV-1. oup.com GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separating and identifying components in a mixture, and this combined technique has been applied to the analysis of this compound in reaction mixtures. oup.comchemrxiv.orghmdb.ca For example, GC-MS has been used to determine the yield of products in reactions involving this compound, using internal standards. chemrxiv.org Retention indices for this compound on different stationary phases have also been reported, providing valuable data for its identification in GC analysis. chempap.orgoup.comscispace.comnist.gov
Retention Indices for this compound on Different Stationary Phases
| Stationary Phase | Temperature (°C) | Retention Index | Source |
| Low-molecular PE | 180 | 982 | chempap.org |
| Vupol 2000 | 180 | 1016 | chempap.org |
| Apiezon M-H | 180 | 988 | chempap.org |
These retention indices, measured under specific GC conditions (10% stationary phase, 2.5 m column length, 27 cm³/min nitrogen flow), can aid in the identification of this compound when using these stationary phases. chempap.org
Advanced Applications and Emerging Research Areas
Role as an Intermediate in Chemical Synthesis
1-Nitrohexane serves as a useful building block for the synthesis of various organic compounds. uni.lu It is considered a versatile intermediate in organic synthesis due to its reactivity. Key reactions where this compound is employed include the Henry reaction (nitroaldol reaction) and Michael additions. uni.lu These reactions allow for the formation of new carbon-carbon bonds, which are fundamental steps in constructing more complex molecules.
Pharmaceutical and Agrochemical Synthesis
The application of this compound as an intermediate extends significantly into the synthesis of compounds relevant to the pharmaceutical and agrochemical industries. uni.lu Its ability to participate in reactions like the Henry reaction makes it valuable for introducing nitrogen-containing functional groups and building complex carbon skeletons found in many biologically active molecules. uni.lu This makes it a key component in the synthetic routes towards potential drug candidates and agricultural chemicals.
Development of Anti-Cancer Agents
Research has explored the development of novel anticancer agents utilizing nitrohexane derivatives. Studies have involved the synthesis of compounds related to nitrohexane and their subsequent evaluation for anticancer activity against various cancer cell lines. This area of research investigates how modifications to the nitrohexane structure can lead to compounds with therapeutic potential in oncology.
Investigation in Material Science
Nitrohexane, including potentially this compound, is being investigated within the field of material science. Its potential applications in this area include its use as a solvent or a component in the synthesis of organic electronic materials. This suggests a role in the development of materials such as conductive polymers or organic semiconductors, which are crucial for advancements in electronic devices.
Biological and Biomedical Research
Beyond its synthetic applications, this compound and related nitroalkanes are subjects of investigation in biological and biomedical research, exploring their intrinsic biological properties and potential therapeutic applications.
Antimicrobial Properties of Nitroalkanes
Nitroalkanes, as a class of compounds that includes this compound, have been found to possess antimicrobial properties. Research is ongoing to investigate their potential as novel antimicrobial agents. Studies in this area explore their mechanisms of action against microorganisms and evaluate their effectiveness against various bacteria and fungi.
Human Metabolite and Biomarker Potential
This compound has been identified as a human urinary metabolite. ebi.ac.ukguidechem.comchemicalbook.inebi.ac.ukchemicalbook.com This indicates that the compound, or a precursor, is processed within the human body, leading to its excretion in urine. The presence of this compound in human urine samples has been noted in metabolic profiling studies utilizing techniques such as Headspace-SPME/GC–MS and 1H NMR analysis. ebi.ac.uk
Research has explored the potential of this compound as a biomarker in specific health contexts. In a study investigating the metabolomic alterations in the tear fluids of patients with superior limbic keratoconjunctivitis (SLK), this compound was identified as one of nine metabolites that could serve as candidate biomarkers for this inflammatory ocular disease. frontiersin.orgnih.govnih.govresearchgate.net Metabolomic analysis revealed significant changes in the levels of various metabolites in the tear fluid of SLK patients compared to healthy controls. frontiersin.orgnih.govnih.govresearchgate.net A model combining these nine metabolites, including this compound, showed potential for distinguishing SLK patients from control subjects with high accuracy. frontiersin.orgnih.govnih.govresearchgate.net The area under the receiver operating characteristic (ROC) curve for this compound in this study was reported as 0.958, suggesting good predictive ability as a potential biomarker for SLK. frontiersin.org
Furthermore, this compound has been detected, though not quantified, in certain foods such as anatidaes, chickens, and domestic pigs. hmdb.ca This observation has led to the suggestion that this compound could potentially serve as a biomarker for the consumption of these specific foods. hmdb.ca
In the context of metabolic responses to dietary intervention, the relative abundance of this compound in serum has been found to be positively correlated with serum neutrophil levels in early post-surgery primary liver cancer patients supplemented with corn oligopeptides. amegroups.org This finding suggests a potential link between this compound levels and certain physiological markers in this patient population, highlighting its possible role as a metabolic indicator. amegroups.org
Q & A
Q. What are the established synthetic routes for 1-nitrohexane, and how do their yields and reaction conditions compare?
this compound can be synthesized via phase-transfer catalysis using bromoalkanes as precursors. For example, reacting 1-bromohexane under optimized conditions yields this compound in 45% yield , with 39% unreacted starting material recovered . This method requires careful control of reaction time, solvent polarity, and catalyst loading. Alternative pathways, such as catalytic reductive amination, are less common but offer insights into nitroalkane reactivity under hydrogenation conditions. A comparative table of methods is provided below:
Q. How can this compound be characterized using spectroscopic techniques?
Infrared (IR) spectroscopy is critical for identifying nitro group vibrations. For this compound, the asymmetric stretch of the nitro group appears at 1600–1530 cm⁻¹ (strong), while the symmetric stretch occurs at 1390–1300 cm⁻¹ (medium) . These peaks distinguish aliphatic nitro compounds from aromatic analogs. Nuclear magnetic resonance (NMR) spectroscopy further resolves alkyl chain protons, with δ ~0.8–1.6 ppm for methyl/methylene groups and δ ~4.3 ppm for the nitro-adjacent CH₂ group.
Q. What are the primary reactivity patterns of this compound in organic transformations?
this compound participates in reductive amination with aldehydes. For instance, under Mo₃S₄ catalysis, it reacts with cyclohexanecarboxaldehyde to form secondary amines in 88% yield . The nitro group acts as a nitrogen source, requiring hydrogenation to an amine intermediate. Additionally, it undergoes ozonolysis in gas-phase studies, generating fragmentation patterns detectable via mass spectrometry (e.g., ionization with ∼0 eV photoelectrons) .
Advanced Research Questions
Q. How do enzyme-substrate interactions influence the kinetic parameters of this compound in nitroalkane oxidase systems?
Nitroalkane oxidase (NAO) exhibits substrate specificity for nitroalkanes. Wild-type NAO shows a Km of 0.24 mM for this compound, reflecting moderate binding affinity. Mutagenesis studies (e.g., S276A mutation) reveal a 50% reduction in catalytic efficiency (kcat/Km) , highlighting the role of serine residues in stabilizing transition states . Kinetic data suggest that longer alkyl chains (e.g., 1-nitrooctane) experience greater steric hindrance, reducing enzyme activity.
Q. What contradictions exist in reported yields for this compound synthesis, and how can they be resolved methodologically?
Discrepancies in yields (e.g., 45% via phase-transfer catalysis vs. 61% in reductive amination) arise from differences in catalyst design and reaction thermodynamics . Phase-transfer methods suffer from incomplete conversion due to competing hydrolysis, while Mo₃S₄ clusters enhance selectivity via ligand-assisted hydrogen activation . Researchers should optimize solvent systems (e.g., polar aprotic solvents) and employ real-time monitoring (e.g., GC-MS) to track intermediate formation.
Q. How can mass spectrometry elucidate the degradation pathways of this compound in environmental studies?
In atmospheric chemistry, this compound undergoes heterogeneous oxidation in fine particles. Using aerosol mass spectrometry (AMS) , researchers observe fragmentation ions (e.g., m/z 43, 57) corresponding to alkyl chain breakdown. Ionization at low electronvolt energies minimizes fragmentation artifacts, enabling precise tracking of nitro-to-carbonyl transformations .
Q. What experimental strategies validate the purity of synthesized this compound?
Purity assessment requires a combination of:
- Chromatography : GC-MS with a non-polar column (e.g., DB-5) to separate this compound from unreacted bromohexane.
- Elemental analysis : Confirming %N content aligns with theoretical values (C₆H₁₃NO₂: 9.79% N).
- Melting point depression tests : Impurities lower the observed melting point relative to literature values.
Data Contradiction Analysis
A key challenge in nitroalkane research is reconciling divergent kinetic or synthetic data. For example:
- Catalytic efficiency : Mo₃S₄ catalysts yield higher amination efficiency than traditional Pd/C systems due to sulfur-rich active sites .
- Enzymatic assays : Mutant NAO enzymes show reduced activity, but substrate binding (Km) and turnover (kcat) must be decoupled via stopped-flow kinetics .
Key Methodological Recommendations
Synthetic protocols : Prioritize phase-transfer catalysis for scalability or reductive amination for functionalized amine derivatives.
Analytical workflows : Combine IR, NMR, and MS for structural elucidation.
Enzymatic studies : Use site-directed mutagenesis and pre-steady-state kinetics to probe mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
